molecular formula C8H9ClN4 B1348340 6-Chloro-9-isopropyl-9H-purine CAS No. 500539-08-2

6-Chloro-9-isopropyl-9H-purine

Cat. No.: B1348340
CAS No.: 500539-08-2
M. Wt: 196.64 g/mol
InChI Key: RZIIMNOJHLWYNA-UHFFFAOYSA-N
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Description

6-Chloro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-isopropyl-9H-purine typically involves the chlorination of 9-isopropyl-9H-purine. One common method is the reaction of 9-isopropyl-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-isopropyl-9H-purine derivative, while substitution with a thiol would produce a 6-thio-9-isopropyl-9H-purine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-isopropyl-9H-purine is unique due to the presence of the isopropyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature can affect its interactions with enzymes and other molecular targets, making it distinct from other chlorinated purine derivatives .

Properties

IUPAC Name

6-chloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIMNOJHLWYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328863
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500539-08-2
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 52A (268 mg, 1.44 mmol), triethyl orthoformate (2.4 ml, 14.36 mmol) and para-toluenesulfonic acid (27.3 mg, 0.144 mmol) were combined and heated at 115° C. overnight. Precipitation occurred upon cooling to room temperature. The precipitate was collected via filtration, rinsed with diethyl ether and dried under reduced pressure to yield the title compound 52B: 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (1H, s), 8.78 (1H, s), 4.89 (1H, m), 1.58 (6H, d).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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